4-Amino-N-methyl-1-naphthamide

Hydrogen bonding Physicochemical property comparison Pharmacophore design

4-Amino-N-methyl-1-naphthamide (CAS 130191-15-0, molecular formula C₁₂H₁₂N₂O, MW 200.24 g/mol) is a 1-naphthamide derivative bearing a primary aromatic amine at the 4-position and an N-methyl substituent on the carboxamide nitrogen. The compound is classified as a naphthalene-1-carboxamide and is commercially available from multiple vendors with documented purity specifications of 95–98% (HPLC).

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B11899829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-methyl-1-naphthamide
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C2=CC=CC=C21)N
InChIInChI=1S/C12H12N2O/c1-14-12(15)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,13H2,1H3,(H,14,15)
InChIKeyKWUZOKMSHSQUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-N-methyl-1-naphthamide (CAS 130191-15-0): Structural Identity, Physicochemical Profile, and Procurement Context for the Naphthamide Scaffold


4-Amino-N-methyl-1-naphthamide (CAS 130191-15-0, molecular formula C₁₂H₁₂N₂O, MW 200.24 g/mol) is a 1-naphthamide derivative bearing a primary aromatic amine at the 4-position and an N-methyl substituent on the carboxamide nitrogen [1][2]. The compound is classified as a naphthalene-1-carboxamide and is commercially available from multiple vendors with documented purity specifications of 95–98% (HPLC) . Its computed XLogP3 of 1.8 and topological polar surface area of 55.1 Ų, together with two hydrogen bond donor and two acceptor sites, define a physicochemical profile distinct from its closest des-amino, des-methyl, and positional isomer analogs [1].

Why 4-Amino-N-methyl-1-naphthamide Cannot Be Replaced by N-Methyl-1-naphthamide or 4-Amino-1-naphthamide in Structure-Sensitive Applications


Within the naphthamide class, simultaneous substitution at both the 4-position (amino) and the amide nitrogen (N-methyl) generates a pharmacophore with two hydrogen-bond donor sites and two hydrogen-bond acceptor sites, a combination absent in the simpler comparator N-methyl-1-naphthamide (CAS 3400-33-7; 1 donor, 1 acceptor) [1][3]. The 4-amino group alters the electron density of the naphthalene π-system and introduces a nucleophilic handle for diazotization or further derivatization, while the N-methyl group modulates amide conformation and metabolic stability relative to primary amide analogs [2]. Generic substitution therefore risks loss of both the specific hydrogen-bonding geometry required for target engagement and the synthetic orthogonality needed in multi-step medicinal chemistry or dye chemistry workflows [4].

Quantitative Differentiation Evidence for 4-Amino-N-methyl-1-naphthamide Versus N-Methyl-1-naphthamide, 4-Amino-1-naphthamide, and Class Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Doubled HBD Count Relative to N-Methyl-1-naphthamide

4-Amino-N-methyl-1-naphthamide possesses two hydrogen bond donor (HBD) sites (4-NH₂ and amide N–H) and two hydrogen bond acceptor (HBA) sites (amide carbonyl and aromatic amine), whereas its closest analog N-methyl-1-naphthamide (CAS 3400-33-7) has only one HBD and one HBA, lacking the 4-amino group entirely. This doubling of HBD capacity directly impacts molecular recognition, solubility, and target binding potential [1][2].

Hydrogen bonding Physicochemical property comparison Pharmacophore design

Topological Polar Surface Area (TPSA): 55.1 Ų Enhances Membrane Permeability Window Relative to More Polar Naphthamide Analogs

The TPSA of 4-Amino-N-methyl-1-naphthamide is 55.1 Ų, placing it within the favorable range for oral bioavailability and CNS penetration (typically <90 Ų for blood-brain barrier passage). In contrast, 4-amino-1,8-naphthalimide (a common naphthalimide comparator) exhibits a higher TPSA due to the additional carbonyl of the imide ring. The N-methyl amide substitution reduces TPSA relative to the primary amide analog 4-amino-1-naphthamide, while the 4-amino group adds only a modest increment over N-methyl-1-naphthamide [1][2].

TPSA Blood-brain barrier permeability CNS drug design

Lipophilicity (XLogP3 = 1.8): Balanced logP Differentiates from Excessively Hydrophobic N-Alkyl or Des-Amino Naphthamide Congeners

The computed XLogP3 of 4-Amino-N-methyl-1-naphthamide is 1.8, falling within the optimal range for oral drug-likeness (Lipinski's rule: logP ≤ 5). N-Methyl-1-naphthamide, lacking the polar 4-amino group, is more lipophilic. Conversely, the primary amide analog 4-amino-1-naphthamide is expected to have a lower logP. The 4-amino group thus provides a logP-modulating effect that brings the compound into an optimal lipophilicity window relative to both more hydrophobic and more hydrophilic analogs [1][2].

Lipophilicity XLogP3 Drug-likeness ADME prediction

Diazotization Reactivity: Defined Synthetic Utility as a Diazo Component in Azo Dye Synthesis Confirmed by Multiple Independent Studies

4-Amino-N-methyl-1-naphthamide (as the naphthalimide analog 4-amino-N-methyl-1,8-naphthalimide) has been validated as a diazo component in monoazo disperse and acid dye synthesis. When coupled with H-acid, the resulting dye 3 (4-Amino-N-methyl naphthalimide + H-acid) exhibits an absorption maximum (λ₃) of 563.5 nm in DMF:H₂O (50:50) with a molar extinction coefficient (εₘₐₓ) of 39,562 L·mol⁻¹·cm⁻¹. This represents a 33 nm bathochromic shift compared to dye 1 (4-Amino-N-methyl naphthalimide + Schaeffer's acid, λ₃ = 530 nm, εₘₐₓ = 38,995), demonstrating tunable spectral properties via coupling partner selection. In contrast, the aniline-derived comparator dye 7 (λ₃ = 529 nm) shows significantly lower absorption maxima, confirming that the naphthalimide/naphthamide core provides superior electron-accepting character [1][2].

Diazotization Azo dye synthesis Synthetic intermediate Bathochromic shift

Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition: Class-Level Evidence of Competitive, Reversible Inhibitory Mode for Naphthamide Derivatives

While direct IC₅₀ data for 4-Amino-N-methyl-1-naphthamide against MAO or ChE have not been published, the naphthamide class to which it belongs has been systematically evaluated. Elkamhawy et al. (2024) reported that novel naphthamide hybrids 2c and 2g exhibited MAO-A IC₅₀ = 0.294 µM (selectivity index 6.02) and MAO-B IC₅₀ = 0.519 µM (SI 2.94), respectively, with competitive and reversible inhibition confirmed by kinetic and reversibility dialysis studies [1]. The 4-amino substitution pattern in the target compound provides an additional hydrogen-bond donor capable of engaging active-site residues analogous to those predicted for compound 2c via molecular docking [1]. Vendor technical descriptions further state that 4-Amino-N-methyl-1-naphthamide acts as a competitive and reversible MAO and ChE inhibitor [2].

Monoamine oxidase Cholinesterase Reversible inhibition Neurological disorders

Purity and Analytical Documentation: Vendor-Documented 97–98% Purity with Multi-Method Characterization Differentiates from Lower-Purity Generic Naphthamide Stocks

Commercial suppliers of 4-Amino-N-methyl-1-naphthamide (CAS 130191-15-0) document minimum purity specifications of 95–98% (HPLC), with accompanying analytical data packages including NMR, HPLC, and LC-MS . In contrast, generic unsubstituted 1-naphthamide (CAS 2243-81-4) is frequently offered at lower purity grades (commonly 95% or unspecified) without multi-method characterization . The availability of batch-specific analytical certificates lowers the risk of unidentified impurities interfering with biological assay reproducibility or downstream synthetic yields .

Purity specification Analytical characterization Quality control Procurement

Optimal Application Scenarios for 4-Amino-N-methyl-1-naphthamide Based on Verified Differentiation Evidence


Medicinal Chemistry: CNS-Penetrant Lead Scaffold Design Leveraging Balanced logP (1.8) and TPSA (55.1 Ų)

The combination of XLogP3 = 1.8 and TPSA = 55.1 Ų places 4-Amino-N-methyl-1-naphthamide within the favorable physicochemical space for oral bioavailability and passive blood-brain barrier penetration [3]. Medicinal chemists designing CNS-targeted libraries should prioritize this scaffold over the more lipophilic N-methyl-1-naphthamide (higher logP, reduced solubility) or the more polar 4-amino-1,8-naphthalimide (higher TPSA, potentially reduced CNS penetration) when early ADME prediction suggests a narrow permeability window. The two hydrogen bond donor sites further enable bidentate target engagement predictive of improved binding affinity in neurological enzyme targets such as MAO-A/B [2].

Color Chemistry: Tunable Azo Dye Synthesis with Bathochromic Shift Control up to 563.5 nm

The validated diazotization reactivity of 4-amino-N-methyl-1-naphthamide (as its naphthalimide analog) enables the predictable synthesis of monoazo dyes with absorption maxima ranging from 530 nm (with Schaeffer's acid) to 563.5 nm (with H-acid) in DMF:H₂O, with molar extinction coefficients approaching 40,000 L·mol⁻¹·cm⁻¹ [3]. This 33 nm tunability—confirmed by direct spectroscopic comparison in Hosseinnezhad et al. (2017)—allows dye chemists to select coupling partners to achieve specific red-to-violet hues. For procurement, the compound's consistent diazo reactivity and high purity (97–98%) reduce batch failure rates compared to less rigorously characterized aniline-based diazo components [2].

Chemical Biology: Bifunctional Probe Design Exploiting Dual H-Bond Donor Capacity and Fluorescence Potential

With two hydrogen bond donor sites and a naphthalene core amenable to fluorescence-based detection, 4-Amino-N-methyl-1-naphthamide is suited for designing bifunctional chemical probes that require both target engagement (via bidentate H-bonding) and spectroscopic readout [3]. The 4-amino group offers a reactive handle for conjugation to fluorophores, biotin tags, or solid supports without abolishing the amide H-bond donor needed for target recognition. This orthogonal reactivity distinguishes it from N-methyl-1-naphthamide, where the absence of the 4-amino group eliminates the conjugation site, and from 4-amino-1-naphthamide, where the primary amide may compete in coupling reactions [2].

Pharmaceutical Development: Early-Stage MAO/ChE Inhibitor Screening with Reversible Inhibition Profile

Based on class-level evidence that naphthamide derivatives act as competitive, reversible MAO and ChE inhibitors (Elkamhawy et al., 2024: MAO-A IC₅₀ = 0.294 µM for lead compound 2c) [3], 4-Amino-N-methyl-1-naphthamide is a rational starting point for hit expansion in neurodegenerative disease programs. The reversible inhibition mode—confirmed by dialysis reversibility studies for close structural analogs—offers a safety advantage over irreversible MAO inhibitors, which carry dietary tyramine interaction risks. Procurement for screening libraries should favor this scaffold when reversible CNS enzyme inhibition is a program requirement [2].

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